5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
Synthesis Analysis
The compound 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not directly synthesized in the provided papers. However, similar compounds and their synthesis methods can offer insights into potential synthetic routes. For instance, the synthesis of Schiff base ligands with a bromo-indole moiety, as seen in paper , involves condensation reactions. Another example is the synthesis of 5-bromo-1H-indole-3-carbaldehyde derivatives through condensation reactions, as reported in paper . These methods typically involve refluxing the starting materials in suitable solvents to obtain the desired products.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the Schiff base ligand and its metal complexes were characterized by IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD in paper . Similarly, the crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was confirmed by X-ray single crystal diffraction in paper . These techniques are crucial for determining the molecular geometry and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
The reactivity of bromo-indole derivatives can be inferred from the studies on similar compounds. For instance, the Schiff base ligand in paper forms metal complexes with different geometries, indicating its ability to act as a ligand in coordination chemistry. The study in paper discusses the reactivity of 2-hydroxy-5-nitrobenzyl bromide with tryptophan derivatives, which could be relevant to the reactivity of bromo-indole compounds with amino acids or proteins.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-indole derivatives can be diverse. The Schiff base ligand in paper and its metal complexes were studied for their antibacterial, antifungal, and antioxidant activities, indicating potential biological applications. The thermal stability of a related compound was reported to be good up to 215°C in paper . These properties are important for understanding the potential applications of such compounds in various fields.
properties
IUPAC Name |
5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJIGQVKYKULKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315391 |
Source
|
Record name | MLS003115664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
70452-19-6 |
Source
|
Record name | MLS003115664 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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